2-Chloro-6-methylpyrimidine-4-carboxylic acid

Overview

Description

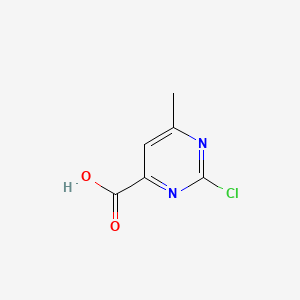

2-Chloro-6-methylpyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H5ClN2O2. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the second position, a methyl group at the sixth position, and a carboxylic acid group at the fourth position of the pyrimidine ring. This compound is of significant interest in various fields of chemistry and pharmaceutical research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methylpyrimidine-4-carboxylic acid typically involves the chlorination of 6-methylpyrimidine-4-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where the 6-methylpyrimidine-4-carboxylic acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux, allowing the chlorination to proceed, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or recrystallization techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methylpyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The chlorine atom at the second position can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The methyl group at the sixth position can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of 2-substituted-6-methylpyrimidine-4-carboxylic acid derivatives.

Oxidation: Formation of 6-formylpyrimidine-4-carboxylic acid or 6-carboxypyrimidine-4-carboxylic acid.

Reduction: Formation of 2-chloro-6-methylpyrimidine-4-methanol or 2-chloro-6-methylpyrimidine-4-aldehyde.

Scientific Research Applications

Synthesis and Chemical Properties

Chemical Structure and Identification

- Molecular Formula : C₆H₅ClN₂O₂

- Molecular Weight : 172.57 g/mol

- CAS Number : 89581-58-8

- IUPAC Name : 2-chloro-6-methylpyrimidine-4-carboxylic acid

The compound is characterized by its pyrimidine ring, which is crucial for its biological activity. Its synthesis involves various chemical reactions, including acylation and hydrolysis, which can be optimized for higher yields and purity levels .

Medicinal Chemistry Applications

Anticancer Activity

One of the notable applications of this compound is its role as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer treatment. For example, it is used in the preparation of DASATINIB, a drug effective against certain types of leukemia . The compound's structural features facilitate interactions with biological targets, enhancing its therapeutic potential.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. These compounds can inhibit bacterial growth, making them candidates for developing new antibiotics .

Agricultural Applications

Herbicide Development

The compound's structure allows it to be explored as a potential herbicide. Its ability to disrupt specific metabolic pathways in plants can lead to the development of selective herbicides that target unwanted vegetation without harming crops .

Case Studies and Research Findings

| Study Reference | Focus | Findings |

|---|---|---|

| Journal of Medicinal Chemistry (2004) | Anticancer Agents | Highlighted the role of pyrimidine derivatives in cancer therapy, including this compound as an intermediate for DASATINIB synthesis. |

| Bioorganic Medicinal Chemistry Letters (2004) | Antimicrobial Activity | Reported on the synthesis of various derivatives showing significant antimicrobial properties against Gram-positive bacteria. |

| Agricultural Chemistry Journal (2020) | Herbicide Efficacy | Evaluated the herbicidal activity of pyrimidine derivatives, suggesting potential applications in crop protection strategies. |

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylpyrimidine-4-carboxylic acid largely depends on its chemical reactivity and the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The chlorine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity towards molecular targets. Detailed studies on its interaction with biological macromolecules are essential to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-4-methylpyrimidine-6-carboxylic acid

- 2-Chloro-6-methylpyridine-4-carboxylic acid

- 2-Amino-4-chloro-6-methylpyrimidine

Uniqueness

2-Chloro-6-methylpyrimidine-4-carboxylic acid is unique due to the specific positioning of the chlorine atom, methyl group, and carboxylic acid group on the pyrimidine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications. Its reactivity and potential for derivatization further enhance its utility compared to similar compounds .

Biological Activity

2-Chloro-6-methylpyrimidine-4-carboxylic acid (C6H5ClN2O2) is a heterocyclic compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Features

The molecular structure of this compound includes:

- A pyrimidine ring with:

- A chlorine atom at position 2

- A methyl group at position 6

- A carboxylic acid group at position 4

These structural characteristics contribute to its reactivity and biological properties, enhancing its binding affinity to various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The presence of the chlorine atom and carboxylic acid group enhances its ability to interact with enzymes and receptors, leading to either inhibition or activation of specific biochemical pathways. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Interaction : It can bind to specific receptors, modulating their activity and influencing signal transduction pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that certain derivatives of this compound possess potent antifungal and antibacterial properties, making it a candidate for developing new antimicrobial agents .

Antitumor Activity

Recent investigations have highlighted the antitumor potential of this compound. It has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms, including:

- MDM2 Inhibition : The compound acts as an inhibitor of the MDM2 protein, which regulates the p53 tumor suppressor. This inhibition leads to increased levels of p53, promoting cell cycle arrest and apoptosis in cancer cells. For instance, one study reported an IC50 value of 0.15 μM for MDM2 inhibition by this compound .

Anti-fibrotic Activity

In addition to its antitumor effects, studies have explored the anti-fibrotic properties of derivatives based on this compound. For example, compounds derived from it were shown to significantly reduce collagen expression in hepatic stellate cells, indicating potential applications in treating liver fibrosis .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antimicrobial Study : A study investigated its derivatives for antimicrobial efficacy against various pathogens, revealing promising results that support further exploration for pharmaceutical applications .

- Antitumor Mechanism : Research demonstrated that the compound's ability to inhibit MDM2 leads to enhanced p53 activity, which is crucial for cancer therapy .

- Fibrosis Treatment : In vitro studies showed that certain derivatives could effectively inhibit collagen synthesis, highlighting their potential as anti-fibrotic agents .

Comparative Analysis Table

| Compound Name | Biological Activity | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Antimicrobial | N/A | Enzyme inhibition |

| Derivative A | Antitumor (MDM2 Inhibition) | 0.15 | Stabilizes p53 |

| Derivative B | Anti-fibrotic | N/A | Reduces collagen synthesis |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-chloro-6-methylpyrimidine-4-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via coupling reactions. For example, it can be prepared by reacting 2-chloro-6-methylpyrimidine-4-carbonyl chloride with amines or alcohols under basic conditions (e.g., Et₃N in DMF at 60°C), followed by hydrolysis with NaOH . Optimization involves adjusting solvent polarity (DMF vs. THF), temperature (60–80°C), and stoichiometry to maximize yield (>75%) and minimize byproducts like unreacted chloride intermediates.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methyl at C6: δ ~2.5 ppm; carboxylic proton: δ ~13 ppm).

- X-ray Crystallography : Resolves bond lengths (C-Cl: ~1.73 Å) and dihedral angles using software like SHELXL .

- Mass Spectrometry : ESI-MS identifies molecular ion peaks (m/z 248.67 [M+H]⁺) and fragmentation patterns .

Q. How does the carboxylic acid group influence the compound’s solubility and reactivity?

- Methodological Answer : The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, aqueous NaOH) but reduces stability under acidic conditions (risk of decarboxylation). Reactivity studies show it undergoes nucleophilic substitution at C2 (Cl) and esterification/amidation at C4 (COOH). For example, coupling with EDCI/HOBt yields amides for bioactivity screening .

Advanced Research Questions

Q. What computational methods predict the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:

- Electrostatic Potential : High electron density at COOH (nucleophilic site) and Cl (electrophilic site).

- HOMO-LUMO Gap : ~5.2 eV, indicating moderate reactivity for electrophilic substitution .

- Applications: Predict regioselectivity in Suzuki-Miyaura couplings (C2 vs. C6 reactivity) .

Q. How do steric and electronic effects of the methyl group at C6 impact substitution reactions?

- Methodological Answer : The methyl group at C6:

- Steric Effects : Hinders nucleophilic attack at C5 (e.g., lower yields in C5 amidation vs. C2 substitution).

- Electronic Effects : Electron-donating (+I effect) stabilizes the pyrimidine ring, reducing Cl leaving-group propensity. Comparative studies with 6-H analogs show 10–15% slower SNAr kinetics .

Q. What strategies resolve contradictions in reported crystallographic data for halogenated pyrimidine derivatives?

- Methodological Answer : Discrepancies (e.g., bond length variations in Cl-substituted rings) are addressed by:

Properties

IUPAC Name |

2-chloro-6-methylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-3-2-4(5(10)11)9-6(7)8-3/h2H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBXGLOGQWMGIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441347 | |

| Record name | 2-Chloro-6-methylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89581-58-8 | |

| Record name | 2-Chloro-6-methylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-methylpyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.